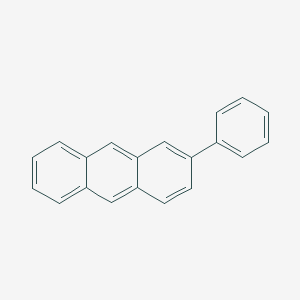

2-Phenylanthracene

Description

Properties

IUPAC Name |

2-phenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-6-15(7-3-1)18-10-11-19-12-16-8-4-5-9-17(16)13-20(19)14-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOMKCKAJSZACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334120 | |

| Record name | 2-Phenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1981-38-0 | |

| Record name | 2-Phenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylanthracene: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental procedures related to 2-Phenylanthracene. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this polycyclic aromatic hydrocarbon.

Chemical Structure and Identification

This compound is a polycyclic aromatic hydrocarbon consisting of a central anthracene core substituted with a phenyl group at the 2-position.

DOT Diagram of this compound Structure

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1981-38-0[1] |

| Molecular Formula | C₂₀H₁₄[1] |

| Molecular Weight | 254.33 g/mol [1] |

| InChI | InChI=1S/C20H14/c1-2-6-15(7-3-1)18-10-11-19-12-16-8-4-5-9-17(16)13-20(19)14-18/h1-14H[1] |

| InChIKey | GPOMKCKAJSZACG-UHFFFAOYSA-N[1] |

| SMILES | c1ccc(cc1)c2ccc3cc4ccccc4cc3c2 |

Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. Its properties are summarized in the tables below.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White to orange to green powder/crystal |

| Melting Point | 207-207.5 °C |

| Boiling Point | 443.7 ± 15.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Flash Point | 215.2 ± 14.5 °C |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 3: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data not available in search results |

| ¹³C NMR | Data not available in search results |

| Mass Spectrometry (EI) | Data not available in search results |

| IR Spectrum | Available on NIST WebBook[1] |

| UV-Vis Absorption | Data not available in search results |

| Fluorescence Emission | Data not available in search results |

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 2-bromoanthracene and phenylboronic acid.

DOT Diagram of Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol:

-

Materials:

-

2-Bromoanthracene

-

Phenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask, add 2-bromoanthracene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and dichloromethane as the eluent.

-

Further purify the product by recrystallization from a suitable solvent system, such as ethanol or a hexane/dichloromethane mixture, to yield pure this compound as a crystalline solid.

-

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic vibrational modes of the functional groups present in the molecule.

-

UV-Visible (UV-Vis) Spectroscopy: The absorption spectrum of this compound in a suitable solvent (e.g., cyclohexane or dichloromethane) should be recorded to determine the absorption maxima (λ_max).

-

Fluorescence Spectroscopy: The fluorescence emission spectrum should be recorded in a suitable solvent to determine the emission maxima (λ_em) and the fluorescence quantum yield.

Applications

Due to its extended π-conjugated system and fluorescent properties, this compound and its derivatives are of interest in the field of materials science, particularly for applications in:

-

Organic Light-Emitting Diodes (OLEDs): As a blue-emitting material or a host for other emissive dopants.

-

Organic Photovoltaics (OPVs): As a component in the active layer of solar cells.

-

Fluorescent Probes: For use in various sensing and imaging applications.

Safety Information

This compound is a chemical compound and should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylanthracene

This document provides a comprehensive technical overview of the synthesis and characterization of this compound, a polycyclic aromatic hydrocarbon (PAH) with significant applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[1] Its photophysical properties are a direct result of its extended π-conjugated system, composed of an anthracene backbone with a phenyl group at the 2-position.[1]

Physicochemical Properties

This compound is typically a white to orange crystalline solid at room temperature.[1] It is stable under ambient conditions but can undergo photodegradation upon exposure to UV light.[1] Its solubility is limited in polar solvents but greater in non-polar organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄ | [2][3][4] |

| Molecular Weight | 254.33 g/mol | [1][3] |

| CAS Number | 1981-38-0 | [1][2] |

| Melting Point | 207-207.5 °C | [4] |

| Boiling Point | 443.7 ± 15.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 215.2 ± 14.5 °C | [4] |

| InChIKey | GPOMKCKAJSZACG-UHFFFAOYSA-N | [2][4] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.[5][6]

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The reaction couples a halogenated anthracene, such as 2-bromoanthracene, with phenylboronic acid in the presence of a palladium catalyst and a base.[4][5]

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of this compound.

-

Reagent Preparation: In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromoanthracene (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically tetrahydrofuran (THF) and water (e.g., 4:1 ratio, 10 mL). Add a base, such as potassium carbonate (K₂CO₃, 2.0 mmol), to the mixture.[6] The base is crucial for activating the boronic acid for transmetalation.[5]

-

Reaction Execution: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously for 12-24 hours.[7] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane/dichloromethane gradient, to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. This involves a combination of spectroscopic and physical analysis methods.

Caption: Workflow for the characterization of synthesized this compound.

Spectroscopic Data Summary

| Technique | Observation |

| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.4-8.5 ppm). |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 125-140 ppm). |

| Mass Spec (MS) | Molecular Ion Peak (M⁺) at m/z ≈ 254.11, corresponding to the exact mass of C₂₀H₁₄.[4] |

| UV-Vis (in CHCl₃) | Absorption maxima (λₘₐₓ) characteristic of the anthracene core, typically showing fine structure between 350-400 nm.[8] |

| Fluorescence (in CHCl₃) | Strong emission in the blue region of the spectrum, with characteristic vibronic peaks between 380-450 nm.[9] |

| IR Spectroscopy | C-H stretching for aromatic rings (~3050 cm⁻¹), C=C stretching for aromatic rings (~1600 cm⁻¹ and ~1450 cm⁻¹).[2] |

Detailed Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve a small sample (5-10 mg) of purified this compound in a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Expected Outcome: The ¹H NMR will show a complex series of overlapping signals in the aromatic region. The ¹³C NMR will confirm the presence of multiple unique aromatic carbons.

-

-

Mass Spectrometry (MS):

-

Protocol: Introduce a dilute solution of the sample into the mass spectrometer, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI).

-

Expected Outcome: The primary confirmation is the molecular ion peak at m/z ≈ 254, matching the molecular weight of this compound.[2][4]

-

-

UV-Visible (UV-Vis) Absorption Spectroscopy:

-

Protocol: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., chloroform or cyclohexane) in a quartz cuvette.[8] Record the absorption spectrum, typically from 200 to 600 nm.

-

Expected Outcome: The spectrum will be dominated by the π-π* transitions of the anthracene core.[8] As conjugation increases from naphthalene to anthracene, the absorbance spectrum shifts to higher wavelengths.[8]

-

-

Fluorescence Spectroscopy:

-

Protocol: Using the same solution from the UV-Vis analysis, record the emission spectrum on a fluorometer. The excitation wavelength should be set at one of the absorption maxima determined by UV-Vis spectroscopy (e.g., ~350 nm).[10]

-

Expected Outcome: this compound is expected to be highly fluorescent.[1] The emission spectrum for anthracene derivatives typically shows well-defined vibronic structures.[9]

-

-

Infrared (IR) Spectroscopy:

-

Protocol: Prepare a sample as a KBr pellet or a thin film on a salt plate. Record the spectrum using an FTIR spectrometer.

-

Expected Outcome: The spectrum will show characteristic peaks for aromatic C-H and C=C bonds, confirming the aromatic nature of the compound.[2]

-

References

- 1. CAS 1981-38-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | CAS#:1981-38-0 | Chemsrc [chemsrc.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. omlc.org [omlc.org]

An In-depth Technical Guide to the Photophysical Properties of 2-Phenylanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 2-Phenylanthracene, a phenyl-substituted polycyclic aromatic hydrocarbon. Due to the limited direct experimental data available for this compound in the scientific literature, this document establishes a framework for understanding its properties by presenting and analyzing data from the parent molecule, anthracene, and its closely related, well-studied isomers, 9-phenylanthracene and 9,10-diphenylanthracene. This guide covers the fundamental photophysical parameters, including absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime. Detailed experimental protocols for the characterization of such aromatic compounds are provided to enable researchers to conduct their own investigations. The information herein is intended to be a valuable resource for professionals in materials science, medicinal chemistry, and drug development who are interested in the application of fluorescent aromatic compounds.

Introduction

Anthracene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) that have attracted considerable interest due to their distinct electronic and photophysical properties. The introduction of phenyl substituents to the anthracene core can significantly modulate these characteristics, influencing factors such as molar absorptivity, Stokes shift, fluorescence quantum yield, and lifetime. These modifications make phenyl-substituted anthracenes versatile molecules for a range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and as photosensitizers in photodynamic therapy.

Core Photophysical Properties: A Comparative Analysis

To estimate the photophysical properties of this compound, it is instructive to compare the known values for anthracene, 9-phenylanthracene, and 9,10-diphenylanthracene. The substitution pattern on the anthracene core is known to influence the electronic transitions and, consequently, the photophysical parameters.

Table 1: Photophysical Properties of Anthracene and Phenyl-Substituted Derivatives in Cyclohexane

| Compound | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λ_max | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Anthracene | 356 | 9,700[1] | 380, 401, 425 | 0.27 - 0.36[2] | 5.44 (in Methanol)[3] |

| 9-Phenylanthracene | 340, 358, 377 | ~9,000 | 384, 405, 428 | 0.51 | 4.8 |

| 9,10-Diphenylanthracene | 373, 393 | 14,000 at 372.5 nm[4] | 408, 430 | ~1.0[4] | 8.3 |

Note: The data for 9-Phenylanthracene and 9,10-Diphenylanthracene are compiled from various sources and represent typical values in non-polar solvents like cyclohexane. The fluorescence lifetime for anthracene is provided in methanol as a reference.

Based on the trends observed in Table 1, the introduction of phenyl groups generally leads to a red-shift in both the absorption and emission spectra, an increase in the molar extinction coefficient, and a significant enhancement of the fluorescence quantum yield and lifetime. This is attributed to the extension of the π-conjugated system and increased structural rigidity, which reduces non-radiative decay pathways. For this compound, it is anticipated that its photophysical properties will fall between those of anthracene and 9-phenylanthracene. The substitution at the 2-position is expected to have a less pronounced effect on the electronic structure compared to substitution at the 9- or 10-positions, which are more electronically active.

Experimental Protocols for Photophysical Characterization

Accurate determination of photophysical properties requires rigorous experimental procedures. The following sections detail the standard methodologies for measuring the key parameters.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., cyclohexane, ethanol). Create a series of dilutions from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectra of the solvent (as a blank) and each of the diluted solutions over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_abs).

-

According to the Beer-Lambert law (A = εcl), plot absorbance (A) at a specific λ_abs versus concentration (c). The slope of the resulting linear fit will be the molar extinction coefficient (ε) at that wavelength.

-

Fluorescence Spectroscopy

This technique is used to determine the wavelengths of maximum emission (λ_em).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.

-

Record the emission spectrum by exciting the sample at a fixed wavelength (typically one of the λ_abs) and scanning the emission wavelengths.

-

-

Data Analysis: Identify the wavelengths of maximum fluorescence emission (λ_em) from the corrected emission spectrum.

Fluorescence Quantum Yield (Φ_f) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It can be determined by a comparative method using a well-characterized standard.

Methodology (Comparative Method):

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties similar to the sample. For blue-emitting compounds like phenylanthracenes, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.546) or anthracene in ethanol (Φ_f = 0.27) are common standards.[2]

-

Sample Preparation: Prepare a series of solutions of both the standard and the unknown sample with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Measurement:

-

Record the UV-Vis absorption spectra for all solutions.

-

Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength, slit widths, and other instrument settings.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample.

-

The quantum yield of the unknown (Φ_unk) is calculated using the following equation: Φ_unk = Φ_std * (Grad_unk / Grad_std) * (n_unk² / n_std²) where:

-

Φ_std is the quantum yield of the standard.

-

Grad_unk and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the unknown and the standard, respectively.

-

n_unk and n_std are the refractive indices of the solvents used for the unknown and the standard, respectively.

-

-

Fluorescence Lifetime (τ_f) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

Methodology (TCSPC):

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[5][6]

-

Sample Preparation: Prepare a dilute solution of the sample.

-

Measurement:

-

The sample is excited by the pulsed light source at a high repetition rate.

-

The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.[7]

-

A histogram of the arrival times is built up over millions of excitation cycles, which represents the fluorescence decay profile.

-

-

Data Analysis: The decay profile is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_f). The quality of the fit is assessed by statistical parameters like chi-squared.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described above.

Conclusion

While direct experimental data for this compound remains elusive in the current body of scientific literature, a comprehensive understanding of its likely photophysical properties can be extrapolated from the well-documented behavior of anthracene and its other phenyl-substituted isomers. It is predicted that this compound will exhibit absorption and emission maxima at slightly longer wavelengths than anthracene, with a moderate fluorescence quantum yield and lifetime. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to precisely characterize this compound and other novel aromatic compounds. Such characterization is a critical step in harnessing the potential of these molecules in advanced materials and biomedical applications. Further experimental investigation into this compound is warranted to validate these predictions and fully elucidate its photophysical profile.

References

2-Phenylanthracene: A Technical Guide to its Properties and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylanthracene, focusing on its chemical identity, safety data, and toxicological profile. Due to the limited availability of direct experimental data for this compound, this guide incorporates information from closely related polycyclic aromatic hydrocarbons (PAHs), such as anthracene and 9-phenylanthracene, to provide a robust safety assessment. All quantitative data are presented in structured tables for clarity and ease of comparison. Detailed experimental protocols, based on internationally recognized guidelines, are provided for key toxicological endpoints.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon with the molecular formula C₂₀H₁₄. Its chemical structure consists of an anthracene backbone substituted with a phenyl group at the second position.

| Property | Value | Reference |

| CAS Number | 1981-38-0 | [1] |

| Molecular Formula | C₂₀H₁₄ | [1] |

| Molecular Weight | 254.33 g/mol | [2] |

| Appearance | Solid (powder/crystals) | [3] |

| Melting Point | 153-155 °C (for 9-phenylanthracene) | [2] |

| Boiling Point | 417 °C (for 9-phenylanthracene) | [2] |

Safety and Hazard Information

GHS Classification (Inferred)

Based on the classification of anthracene and 9-phenylanthracene, this compound is anticipated to have the following GHS classifications:

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |

| Hazardous to the aquatic environment, acute hazard | Category 1 |

| Hazardous to the aquatic environment, long-term hazard | Category 1 |

Source: Inferred from data for Anthracene[4][5] and 9-Phenylanthracene[2][6]

Hazard Pictograms (Inferred)

Caption: Inferred GHS pictograms for this compound.

Hazard and Precautionary Statements (Inferred)

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation.[4] |

| H319 | Causes serious eye irritation.[4] | |

| H335 | May cause respiratory irritation.[4] | |

| H410 | Very toxic to aquatic life with long lasting effects.[4][6] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P273 | Avoid release to the environment.[7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P391 | Collect spillage.[7] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Source: Inferred from data for Anthracene[4][5][7] and 9-Phenylanthracene[6]

Experimental Protocols

Due to the absence of specific experimental data for this compound, this section provides detailed methodologies for key toxicological assessments based on OECD guidelines. These protocols are suitable for a solid, water-insoluble substance like this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This protocol is designed to assess the acute oral toxicity of a substance.

-

Preparation of the Test Substance : For a solid substance, it should be pulverized and suspended in a suitable vehicle (e.g., corn oil). The concentration should be prepared to allow for the administration of a constant volume.[1]

-

Animal Selection and Preparation : Young, healthy adult female rats are typically used.[1] Animals are fasted prior to dosing.

-

Dose Administration : The test substance is administered in a single dose by gavage. A sighting study is performed to determine the appropriate starting dose. The fixed dose levels are 5, 50, 300, and 2000 mg/kg.[1]

-

Observation : Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[1]

-

Pathology : A gross necropsy is performed on all animals at the end of the study.

Caption: Workflow for Acute Oral Toxicity Testing.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the skin irritation potential of a substance.

-

Test System : A reconstructed human epidermis (RhE) model is used, which mimics the properties of the human epidermis.[8][9]

-

Application of Test Substance : A small amount of the solid test substance (e.g., 25 mg) is applied topically to the surface of the RhE tissue.[10]

-

Exposure and Post-Exposure Incubation : The tissue is exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by washing. The tissue is then incubated for a further period (e.g., 42 hours).[10]

-

Viability Assessment : Cell viability is determined using a colorimetric assay, such as the MTT assay. The absorbance is measured, and the percentage viability is calculated relative to a negative control.[10]

-

Classification : If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant.[10]

Caption: Workflow for In Vitro Skin Irritation Testing.

Potential Signaling Pathway Involvement

While specific studies on the signaling pathways affected by this compound are lacking, research on anthracene and other PAHs indicates that a primary mechanism of toxicity involves the induction of oxidative stress.[11][12] This can lead to the activation of cellular defense mechanisms and inflammatory responses.

Exposure to PAHs can lead to an increase in intracellular reactive oxygen species (ROS). This oxidative stress can trigger a cascade of events, including the activation of antioxidant enzymes and detoxification pathways. For instance, studies have shown that anthracene can induce the expression of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST).[12]

Caption: Inferred signaling pathway of PAH-induced oxidative stress.

Disclaimer: This document is intended for informational purposes for a scientific audience. The safety information provided is based on data from related compounds and should be used as a guide for safe handling and experimental design. A comprehensive risk assessment should be conducted before using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 9-苯基蒽 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. geneseo.edu [geneseo.edu]

- 5. fishersci.com [fishersci.com]

- 6. 9-Phenylanthracene | C20H14 | CID 11766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. siesascs.edu.in [siesascs.edu.in]

- 10. x-cellr8.com [x-cellr8.com]

- 11. Anthracene phytotoxicity in the freshwater flagellate alga Euglena agilis Carter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anthracene induces oxidative stress and activation of antioxidant and detoxification enzymes in Ulva lactuca (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of 2-Phenylanthracene in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenyl group attached to the anthracene core. Like many PAHs, its extended π-system gives rise to unique photophysical properties, making it a compound of interest in materials science and as a potential scaffold in medicinal chemistry. However, the inherent lipophilicity and planar structure of PAHs often lead to poor solubility in aqueous media and variable solubility in organic solvents, posing significant challenges for formulation and biological application. Understanding the solubility of this compound in a range of organic solvents is a critical first step in its handling, purification, and application in research and development.

This technical guide provides a summary of the solubility of the parent compound, anthracene, in various organic solvents, details common experimental protocols for solubility determination, and presents logical workflows to guide experimental design.

Quantitative Solubility Data

The solubility of PAHs is fundamentally governed by the principle of "like dissolves like." Non-polar PAHs, such as anthracene, tend to be more soluble in non-polar or weakly polar organic solvents and less soluble in highly polar solvents. The following table summarizes the quantitative solubility of anthracene in a selection of organic solvents at various temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Methanol | 19.5 | 0.18[1] |

| Ethanol | 16 | 0.076[1] |

| 19.5 | 0.19[1] | |

| 25 | 0.328[1] | |

| Toluene | 16.5 | 0.92[1] |

| 100 | 12.94[1] | |

| Hexane | - | 0.37[1] |

| Carbon Tetrachloride | - | 0.732[1] |

Note: The data presented is for anthracene. The presence of the phenyl group in this compound is expected to slightly increase its molecular weight and potentially alter its crystal lattice energy, which may lead to variations in its absolute solubility values compared to anthracene. However, the general trends with respect to solvent polarity are expected to be similar.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid compound like this compound in an organic solvent. The choice of method often depends on the required accuracy, the amount of substance available, and the properties of the solute and solvent. Two common methods are the gravimetric method and the synthetic (or polythermal) method.

Gravimetric Method for Isothermal Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solute in a solvent at a constant temperature.[2][3]

Principle: A saturated solution is prepared by allowing an excess of the solid solute to equilibrate with the solvent at a specific temperature. A known mass or volume of the saturated solution is then carefully separated from the undissolved solid, and the solvent is evaporated. The mass of the remaining solute is then determined, from which the solubility can be calculated.[2][3]

Detailed Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The use of an excess of the solid is crucial to ensure that the resulting solution is saturated.

-

Equilibration: The container is placed in a constant temperature bath or shaker and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored throughout this period.

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the supernatant (the saturated solution) is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred. This step should be performed while maintaining the temperature of the solution.

-

Solvent Evaporation: The collected aliquot is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial). The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to avoid sublimation or degradation of the this compound.

-

Mass Determination: Once the solvent is completely removed, the container with the solid residue is cooled to room temperature in a desiccator and then weighed on an analytical balance. The process of drying, cooling, and weighing should be repeated until a constant mass is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.

Synthetic (Polythermal) Method

The synthetic method is an alternative approach where the temperature at which a known composition of solute and solvent becomes a homogeneous solution is determined.[4]

Principle: A series of samples with known, varying concentrations of the solute in the solvent are prepared in sealed tubes. Each tube is then slowly heated while being observed. The temperature at which the last crystal of the solute dissolves is recorded as the saturation temperature for that specific concentration.[4]

Detailed Methodology:

-

Sample Preparation: Accurately weighed amounts of this compound and the organic solvent are placed into a series of glass tubes. The tubes are then sealed to prevent solvent evaporation during heating.

-

Heating and Observation: The sealed tubes are placed in a programmable heating block or a temperature-controlled bath equipped with a stirrer and a viewing window. The temperature is slowly increased at a constant rate (e.g., 0.5 °C/min) while the contents of the tubes are continuously agitated or stirred.

-

Determination of Dissolution Temperature: Each tube is carefully observed to determine the exact temperature at which the last crystal of this compound disappears, indicating the formation of a homogeneous solution. This temperature is recorded for each sample of known composition.

-

Data Analysis: The obtained data points (composition vs. dissolution temperature) are plotted to construct a solubility curve. From this curve, the solubility at any desired temperature within the experimental range can be determined by interpolation.

Visualization of Workflows and Relationships

To aid in the understanding of the experimental process and the underlying principles of solubility, the following diagrams are provided.

Caption: Gravimetric method workflow for solubility determination.

Caption: Relationship between solvent polarity and PAH solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, the solubility behavior of its parent compound, anthracene, provides a valuable framework for researchers. The general principle of "like dissolves like" holds true, with higher solubility observed in non-polar aromatic and aliphatic solvents and lower solubility in polar protic solvents. The experimental protocols detailed in this guide, namely the gravimetric and synthetic methods, offer robust approaches for the precise determination of the solubility of this compound in various organic media. Such data is indispensable for the effective design of synthetic routes, purification strategies, and formulation development in both materials science and medicinal chemistry applications. It is recommended that researchers empirically determine the solubility of this compound in their specific solvent systems of interest to obtain accurate data for their applications.

References

An In-depth Technical Guide to the Crystal Structure of Phenylanthracenes

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the crystallographic analysis of phenylanthracenes. Due to the limited availability of public domain experimental data on the specific crystal structure of 2-Phenylanthracene, this paper presents a comprehensive analysis of its close isomer, 9-Phenylanthracene, as a representative case study. The guide includes a summary of its crystallographic data, a detailed experimental protocol for single-crystal X-ray diffraction, and a workflow for structure determination. This information is intended to serve as a valuable resource for researchers in the fields of materials science, medicinal chemistry, and drug development who are working with phenylanthracene derivatives.

Introduction

Phenylanthracenes are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique photophysical and electronic properties. These properties make them promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes in biological systems. The specific arrangement of molecules in the solid state, i.e., the crystal structure, plays a crucial role in determining the bulk properties of these materials. Therefore, a thorough understanding of their crystal packing, intermolecular interactions, and molecular geometry is essential for the rational design of new materials with tailored functionalities.

Crystallographic Data of 9-Phenylanthracene

The crystal structure of 9-Phenylanthracene has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. This data is sourced from the Crystallography Open Database (COD) under entry number 7118364.[1]

Unit Cell Parameters

| Parameter | Value |

| a | 6.247 Å |

| b | 10.259 Å |

| c | 10.779 Å |

| α | 84.94° |

| β | 76.39° |

| γ | 77.39° |

| Volume | 656.3 ų |

Crystal System and Space Group

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P -1 |

| Space Group Number | 2 |

| Z | 2 |

Data Collection and Refinement

| Parameter | Value |

| Radiation type | Mo Kα |

| Wavelength | 0.71073 Å |

| Temperature | 293(2) K |

| R-factor | 0.1514 |

Experimental Protocols

The determination of the crystal structure of a phenylanthracene derivative involves several key steps, from the synthesis and crystallization of the compound to the collection and analysis of X-ray diffraction data.

Synthesis of Phenylanthracenes

The synthesis of phenylanthracenes can be achieved through various organic coupling reactions. A common method is the Suzuki coupling reaction, which involves the reaction of a bromoanthracene with a phenylboronic acid in the presence of a palladium catalyst.

Example Protocol for a Suzuki Coupling Reaction:

-

In a round-bottom flask, dissolve the bromoanthracene derivative and phenylboronic acid in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.[2] Several methods can be employed for the crystallization of organic molecules.

Slow Evaporation Method:

-

Dissolve the purified phenylanthracene compound in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) to form a nearly saturated solution.

-

Loosely cap the vial containing the solution to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

-

Monitor the vial for the formation of single crystals.

Vapor Diffusion Method:

-

Dissolve the compound in a small amount of a relatively high-boiling-point solvent (the "good" solvent).

-

Place this solution in a small open vial.

-

Place the small vial inside a larger sealed container that contains a small amount of a more volatile solvent in which the compound is less soluble (the "poor" solvent).

-

Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[3][4][5]

Data Collection Protocol:

-

A suitable single crystal is selected and mounted on a goniometer head.[5]

-

The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[6]

-

As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5]

-

The collected data is then processed to determine the unit cell parameters and the intensities of the diffracted beams.

Structure Solution and Refinement:

-

The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.

-

The initial structural model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[5]

-

The final refined structure provides accurate information on bond lengths, bond angles, and intermolecular interactions.

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a phenylanthracene compound.

Conclusion

This technical guide has provided a comprehensive overview of the crystallographic analysis of phenylanthracenes, with a specific focus on the crystal structure of 9-Phenylanthracene as a representative example due to the current lack of publicly available data for this compound. The detailed crystallographic data and experimental protocols presented herein are intended to aid researchers in the structural characterization of this important class of organic materials. A thorough understanding of the crystal structure is fundamental to establishing structure-property relationships, which is essential for the targeted design and development of novel phenylanthracene-based materials for advanced applications.

References

- 1. 9-Phenylanthracene | C20H14 | CID 11766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. X-ray single-crystal diffraction | FZU [fzu.cz]

- 4. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Phenylanthracene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenylanthracene, a polycyclic aromatic hydrocarbon of significant interest in materials science and organic electronics. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Anthracene Protons | 7.0 - 9.0 |

| Phenyl Protons | 7.2 - 7.8 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Anthracene Carbons | 120 - 135 |

| Phenyl Carbons | 125 - 140 |

| Quaternary Carbons | 130 - 145 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about its molecular vibrations. The key absorption bands are characteristic of the aromatic C-H and C=C stretching and bending vibrations.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1620 - 1580 | Aromatic C=C Stretch | Medium-Strong |

| 1500 - 1450 | Aromatic C=C Stretch | Medium-Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

Data obtained from the NIST WebBook for a sample prepared as a KBr pellet.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within the extended conjugated system. While a complete experimental spectrum with molar absorptivity values is not available, the absorption maxima are expected to be similar to those of other anthracene derivatives.

Table 4: Representative UV-Vis Absorption Maxima for Phenyl-Substituted Anthracenes

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| ~260 | Not Reported | Ethanol |

| ~355 | Not Reported | Ethanol |

| ~375 | Not Reported | Ethanol |

| ~395 | Not Reported | Ethanol |

Note: These values are representative of anthracene and its derivatives and may vary for this compound.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. ¹³C NMR spectra may require a larger number of scans due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

For solid samples like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Theoretical and Computational Insights into 2-Phenylanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Phenylanthracene, a polycyclic aromatic hydrocarbon (PAH) with significant potential in materials science and as a molecular scaffold in drug development. This document details the electronic, photophysical, and structural properties of this compound, supported by data derived from computational modeling and experimental findings from related anthracene derivatives. Methodologies for its synthesis and characterization are also presented to provide a practical framework for researchers.

Introduction

Anthracene and its derivatives are a well-studied class of organic molecules known for their characteristic fluorescence and semiconducting properties. The introduction of a phenyl substituent at the 2-position of the anthracene core modulates its electronic and photophysical characteristics, making this compound a molecule of interest for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as a core structure in medicinal chemistry. Understanding the fundamental theoretical and computational aspects of this molecule is crucial for the rational design of novel materials and therapeutics.

Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides invaluable insights into the molecular properties of this compound.[1][2][3] These methods allow for the prediction of ground and excited-state geometries, electronic structures, and optical properties.

Ground State Properties

The ground state geometry and electronic properties of this compound and its derivatives are typically calculated using DFT methods. A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311G(d,p).[4]

Table 1: Calculated Ground State Properties of Phenylanthracene Derivatives

| Property | 2,6-diphenylanthracene (N-substituted) | 1,5-diphenylanthracene |

| HOMO Energy (eV) | -5.59 to -5.73 | Not specified |

| LUMO Energy (eV) | Not specified | Not specified |

| HOMO-LUMO Gap (eV) | Lowered by N-substitution | Inversely correlated with conjugation |

| Twist Angle (Phenyl-Anthracene) | Decreased by 1.6°–39.0° with N-substitution | Not specified |

| Computational Method | DFT | DFT/TD-DFT |

Note: Data for 2,6-diphenylanthracene and 1,5-diphenylanthracene are used as proxies due to the limited direct data for this compound.

Excited State Properties and Photophysics

TD-DFT calculations are employed to investigate the excited-state dynamics and predict the absorption and emission spectra.[1][5] These calculations are crucial for understanding the fluorescence properties of this compound.

Table 2: Photophysical Properties of Anthracene and its Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) | Solvent |

| Anthracene | 357, 375 | 380, 400, 425 | 0.27 | 4.9 ns | Ethanol |

| 9,10-diphenylanthracene | ~390 | ~430 | ~0.90 | 3.17 - 3.4 ns | Various |

| Naphthalene-based azo dyes (protonated) | 475 (excitation) | Not specified | 0.0002 - 0.02 | <1 ps, ~3 ps, ~13 ps, ~200 ps | Acetonitrile |

Note: Data for parent anthracene and its derivatives are provided for comparative purposes.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids.

Protocol: Suzuki-Miyaura Cross-Coupling

-

Reactants: 2-Bromoanthracene, Phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Solvent: A mixture of toluene, ethanol, and water.

-

Procedure: a. To a reaction flask, add 2-bromoanthracene, phenylboronic acid, and K₂CO₃. b. Degas the solvent mixture and add it to the reaction flask. c. Add the palladium catalyst under an inert atmosphere (e.g., Nitrogen or Argon). d. Heat the reaction mixture at reflux for 12-24 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, cool the reaction mixture and perform an aqueous workup. g. Extract the product with an organic solvent (e.g., ethyl acetate). h. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

Photophysical Characterization

The photophysical properties of this compound are characterized using UV-Vis absorption and fluorescence spectroscopy.

Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare dilute solutions of this compound in a suitable solvent (e.g., cyclohexane, ethanol) in the concentration range of 10⁻⁵ to 10⁻⁶ M.

-

UV-Vis Absorption Spectroscopy: a. Record the absorption spectrum using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm. b. Identify the absorption maxima (λ_abs).

-

Fluorescence Spectroscopy: a. Excite the sample at a wavelength corresponding to an absorption maximum. b. Record the emission spectrum over a suitable wavelength range. c. Identify the emission maxima (λ_em).

-

Fluorescence Quantum Yield Measurement: a. The fluorescence quantum yield (Φf) is determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1M H₂SO₄, Φf = 0.546).[6] b. The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement: a. The fluorescence lifetime (τ) is measured using Time-Correlated Single Photon Counting (TCSPC). b. The sample is excited with a pulsed laser source, and the decay of the fluorescence intensity over time is recorded. c. The decay curve is fitted to an exponential function to determine the lifetime.

Visualization of Methodologies

Computational Workflow

The following diagram illustrates a typical workflow for the computational study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Density Functional Studies of Molecular Polarizabilities. 7. Anthracene and Phenanthrene [mdpi.com]

- 4. Structure and excited-state dynamics of anthracene: ultrahigh-resolution spectroscopy and theoretical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Controlling excited-state dynamics via protonation of naphthalene-based azo dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Quantum yield - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2-Phenylanthracene

For Researchers, Scientists, and Drug Development Professionals

The Significance of HOMO and LUMO Energy Levels

The HOMO and LUMO are frontier molecular orbitals, and their energy levels are critical in determining the electronic and optical properties of a molecule. The HOMO is the highest energy molecular orbital occupied by electrons, and its energy level relates to the ionization potential, representing the ease of donating an electron. The LUMO is the lowest energy molecular orbital that is unoccupied, and its energy level corresponds to the electron affinity, indicating the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity, kinetic stability, and the wavelength of light it absorbs and emits. In the context of drug development, these electronic properties can be vital for predicting molecular interactions and reactivity.

Quantitative Data Summary for 2-Phenylanthracene and Related Compounds

Due to the absence of specific experimental data for this compound in the reviewed literature, this table provides the HOMO and LUMO energy levels for the parent molecule, anthracene, and a closely related isomer, 9-phenylanthracene. These values serve as a valuable reference point for estimating the electronic properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Anthracene | -5.75 | -2.48 | 3.27 | DFT (B3LYP/6-311G*) |

| 9-Phenylanthracene | Not Specified | Not Specified | Not Specified | Not Specified |

Note: The data for anthracene is derived from computational studies.[3] Specific values for 9-phenylanthracene are not provided in the search results, but it is noted as a closely related isomer.[4]

Experimental Determination of HOMO/LUMO Energy Levels

The primary experimental technique for determining the HOMO and LUMO energy levels of organic molecules is Cyclic Voltammetry (CV).[5][6] This electrochemical method measures the oxidation and reduction potentials of a compound, which are then used to calculate the HOMO and LUMO energies.

Detailed Experimental Protocol for Cyclic Voltammetry

A standard three-electrode system is employed for cyclic voltammetry measurements.[7]

-

Working Electrode: A glassy carbon electrode is commonly used.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typical.

-

Counter Electrode: A platinum wire or foil serves as the auxiliary electrode.

Procedure:

-

Solution Preparation: Prepare a dilute solution (typically 0.1-1.0 mM) of this compound in a suitable, dry, and degassed organic solvent such as dichloromethane or acetonitrile.

-

Supporting Electrolyte: Add a supporting electrolyte, like tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution at a concentration of 0.1 M to ensure sufficient conductivity.

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrochemical Scan: Perform the cyclic voltammetry scan by sweeping the potential between two set limits. The scan rate is typically between 20 and 200 mV/s.[6]

-

Data Analysis: The resulting plot of current versus potential, known as a cyclic voltammogram, will show oxidation and reduction peaks. The onset potentials of the first oxidation and reduction waves are used to calculate the HOMO and LUMO energy levels, respectively, often referenced against an internal standard like ferrocene.

Computational Determination of HOMO/LUMO Energy Levels

Density Functional Theory (DFT) is a powerful computational method for accurately predicting the electronic structure and properties of molecules, including their HOMO and LUMO energy levels.[8][9][10]

Detailed Computational Protocol using DFT

The following outlines a typical workflow for calculating the HOMO and LUMO energies of this compound using a quantum chemistry software package like Gaussian.[11][12]

-

Structure Optimization: The first step is to obtain the optimized molecular geometry of this compound. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d).

-

Frequency Calculation: A frequency calculation is then performed on the optimized geometry to ensure that it corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: With the optimized structure, a single-point energy calculation is carried out, often with a larger basis set (e.g., 6-311+G(d,p)) for higher accuracy in the electronic properties.

-

Data Extraction: The output of this calculation provides the energies of all the molecular orbitals. The energy of the highest occupied molecular orbital is the HOMO level, and the energy of the lowest unoccupied molecular orbital is the LUMO level. The difference between these two values gives the HOMO-LUMO energy gap.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of HOMO and LUMO energy levels of an organic compound like this compound.

References

- 1. CAS 1981-38-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. 9-Phenylanthracene | C20H14 | CID 11766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pages.jh.edu [pages.jh.edu]

- 6. nanoscience.com [nanoscience.com]

- 7. ossila.com [ossila.com]

- 8. benchchem.com [benchchem.com]

- 9. growingscience.com [growingscience.com]

- 10. irjweb.com [irjweb.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Phenylanthracene Derivatives and Analogues for Researchers and Drug Development Professionals

An Introduction to the 2-Phenylanthracene Scaffold: this compound and its derivatives represent a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in the fields of materials science and medicinal chemistry. The core structure, consisting of a phenyl group attached to the 2-position of an anthracene moiety, provides a unique scaffold for the development of novel compounds with tunable photophysical and biological properties. This technical guide offers a comprehensive overview of the synthesis, properties, and potential applications of this compound derivatives and their analogues, with a particular focus on their relevance to drug discovery and development.

Synthesis of this compound Derivatives

The construction of the this compound framework and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

A general and efficient one-pot strategy for the synthesis of phenanthridine, a nitrogenous analogue, involves the Suzuki coupling of an ortho-bromoaldehyde with an ortho-aminophenylboronic acid.[1] While not a direct synthesis of this compound, this methodology highlights the power of the Suzuki coupling in constructing complex aromatic systems. For the direct synthesis of this compound, a typical approach would involve the coupling of 2-bromoanthracene with phenylboronic acid.

A convenient one-step synthesis of 9,10-diarylanthracenes has been described via a bis Suzuki-Miyaura cross-coupling reaction of 9,10-dibromoanthracene with various aryl boronic acids in the presence of a palladium(0) catalyst, yielding the desired products in good yields.[2] This approach can be adapted for the synthesis of 2-substituted anthracenes.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling for 2-Arylbenzo[b]furan Derivatives (A Model System)

The following protocol for the synthesis of 2-arylbenzo[b]furan derivatives provides a relevant and adaptable methodology for the synthesis of this compound derivatives.[3]

Materials:

-

2-(4-Bromophenyl)benzofuran (or 2-bromoanthracene for the target synthesis)

-

Appropriate arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) catalyst (e.g., Pd(OAc)₂, or a more specialized catalyst for higher yields)[3]

-

Potassium carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add 2-(4-bromophenyl)benzofuran (0.05 mmol), the palladium(II) catalyst (0.0015 mmol), potassium carbonate (0.1 mmol), and the desired arylboronic acid (0.08 mmol).[3]

-

Dissolve the mixture in a 1:1 (v/v) solution of EtOH and H₂O (6 mL).[3]

-

Stir the resulting suspension at 80 °C for 4 hours.[3]

-

After cooling to room temperature, add brine (10 mL) to the mixture.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by thin-layer chromatography to obtain the desired 2-arylbenzo[b]furan derivative.[3]

This protocol can be adapted for the synthesis of this compound by substituting 2-(4-bromophenyl)benzofuran with 2-bromoanthracene and using phenylboronic acid. Optimization of the catalyst, base, solvent, and reaction temperature may be necessary to achieve high yields of the desired this compound derivative.

Photophysical Properties

Anthracene derivatives are well-known for their fluorescent properties, making them valuable in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The substitution pattern on the anthracene core significantly influences their absorption and emission characteristics.

The photophysical properties of benzannelated enediynes, which share some structural similarities with functionalized anthracenes, are sensitive to substitutions at both the core and the periphery of the chromophore.[4] The introduction of donor and acceptor substituents can significantly enhance two-photon absorption.[4]

Table 1: Photophysical Data of Selected Anthracene Derivatives

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) | Reference |

| Anthracene | 355, 375 | 380, 401, 425 | 25 - 50 | ~0.3 | |

| 9,10-Diphenylanthracene | 373 | 426 | 53 | ~1.0 | |

| 2-Aminoanthracene | 336 | 513 | 177 | Not specified | |

| 6 (a peri-substituted acyl pyrrolyl naphthalene) | 389 ± 3 | Varies with solvent | Varies | 0.21 ± 0.02 (in ethanol) | [5] |

Data for Anthracene, 9,10-Diphenylanthracene, and 2-Aminoanthracene are representative and can vary with solvent and experimental conditions.

Biological Activity and Potential in Drug Development

While research specifically focused on the biological activities of this compound derivatives is still emerging, studies on structurally related compounds, such as phenanthrene and 2-phenylnaphthalene derivatives, provide valuable insights into their potential as anticancer agents.

Cytotoxicity against Cancer Cell Lines

Phenanthrene derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, novel phenstatin analogues with a 2-naphthyl moiety have been synthesized and evaluated for their tubulin polymerization inhibiting and cytotoxic activities. Similarly, new naphthalene-containing enamides have shown outstanding cytotoxic activity against the Huh-7 hepatocellular carcinoma cell line, with IC50 values in the low micromolar range.[6]

A series of 2-phenylnaphthalene derivatives with hydroxyl groups have been synthesized and evaluated for their cytotoxicity against the MCF-7 human breast cancer cell line.[7][8] The structure-activity relationship (SAR) studies revealed that the position of the hydroxyl groups significantly influences the cytotoxic activity.[7][8] One of the most potent compounds, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h), exhibited an IC50 value of 4.8 μM against MCF-7 cells.[7][8]

Table 2: Cytotoxicity Data (IC50) of Selected 2-Phenylnaphthalene and Naphthalene-Enamide Analogues

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) | MCF-7 (Breast) | 4.8 | [7][8] |

| Naphthalene-enamide analog 5f | Huh-7 (Liver) | 2.62 | [6] |

| Naphthalene-enamide analog 5g | Huh-7 (Liver) | 3.37 | [6] |

| Doxorubicin (Control) | Huh-7 (Liver) | 7.20 | [6] |

Mechanism of Action: Apoptosis and Cell Cycle Arrest

The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle progression in cancer cells.

Studies on 2-phenylnaphthalene derivatives have shown that they can induce apoptosis through the promotion of Fas expression, increased activity of PARP and caspases (-7, -8, and -9), and an increased Bax/Bcl-2 ratio.[7][8] Furthermore, these compounds can induce cell cycle arrest at the S and G2/M phases by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).[7][8]

The planar structure of phenanthrene and its derivatives suggests that they may act as DNA intercalating agents, disrupting DNA replication and transcription.[9] Some derivatives have also been shown to inhibit topoisomerase I/II, enzymes crucial for DNA topology maintenance during cell division.[9][10]

Signaling Pathways

The precise signaling pathways modulated by this compound derivatives are still under investigation. However, based on the mechanisms of action of related compounds, several key cancer-related pathways are likely to be involved. Flavonoids, another class of natural compounds, are known to interfere with important pathways like PI3K/Akt, NF-κB, and MAPKs, and regulate key signaling molecules like Bcl-2 family proteins, caspases, cyclins, and CDKs.[11]

A hypothetical signaling pathway for the induction of apoptosis by a this compound analogue is depicted below. This pathway integrates findings from studies on related compounds and represents a plausible mechanism of action.

Caption: Hypothetical extrinsic and intrinsic apoptosis pathways induced by a this compound analogue.

Experimental Workflows

Cytotoxicity Assay

A standard method for evaluating the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Caption: Standard workflow for determining the cytotoxicity of a compound using the MTT assay.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a generalized procedure and may require optimization for specific cell lines and compounds.

Materials and Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. Add the diluted compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9] Include appropriate controls (vehicle control, untreated cells, and a blank).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.[12]

Conclusion and Future Directions

This compound derivatives and their analogues represent a promising class of compounds with tunable photophysical and biological properties. While research into their therapeutic potential is still in its early stages, the available data on related structures suggest that these compounds warrant further investigation as potential anticancer agents. Future research should focus on the synthesis of a diverse library of this compound derivatives, comprehensive evaluation of their cytotoxicity against a broad panel of cancer cell lines, and detailed mechanistic studies to elucidate the specific signaling pathways they modulate. The development of structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]